芘-1,6-二羧酸

描述

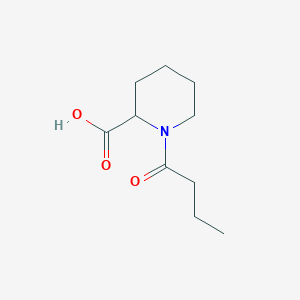

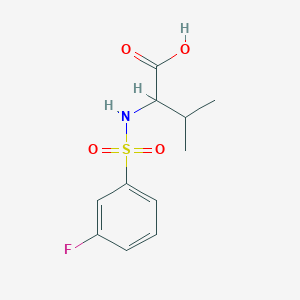

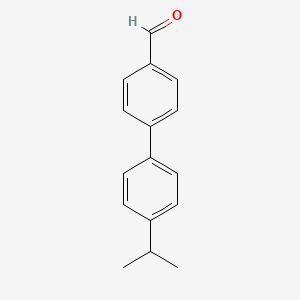

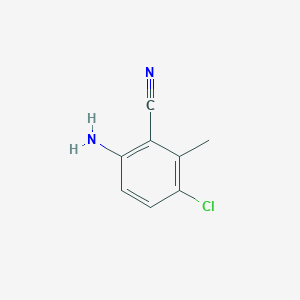

Pyrene-1,6-dicarboxylic acid is a derivative of pyrene, one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties . It has a molecular formula of C18H10O4 . Pyrene-based ligands, such as Pyrene-1,6-dicarboxylic acid, have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years .

Synthesis Analysis

The synthesis of pyrene-based molecules involves a variety of indirect methods . For instance, the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene was achieved using a standard Suzuki–Miyaura reaction . The Birch reduction has also been used to produce the desired compound via an intermediate 4,5-dihydropyrene (DHPy), which can be subsequently hydrogenated in the presence of Pd/C to yield the desired THPy in good yields .Molecular Structure Analysis

The molecular structure of Pyrene-1,6-dicarboxylic acid is characterized by a pyrene nucleus attached with two carboxylic acid groups . The positions of the carboxylate-O in TBAPy are crystallographically fixed, but the voids allow the pyrene core with four branching phenyl groups to rattle between the two extreme positions of perpendicular orientation .Chemical Reactions Analysis

Pyrene-based ligands have been used in the synthesis of metal–organic frameworks (MOFs), and post-synthetic modifications of pyrene-based MOFs have been achieved by the incorporation of metals or ligands in the structure . The functionalization of 2- and 7-positions on pyrene towards electrophilic aromatic substitution are less favorable than 1-, 3-, 6- and 8-positions, yet they can be activated selectively if a very bulky electrophile is employed .Physical And Chemical Properties Analysis

Pyrene-1,6-dicarboxylic acid has a molecular weight of 290.270 Da . It is a fluorophore that shows absorption spectra in the UV region . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用

有机分子中的合成和应用:芘衍生物,如芘-2-羧酸,作为将独特的芘单元引入功能性有机分子的通用中间体。该应用对于大规模合成和各种化学过程具有重要意义 (Casas-Solvas 等,2014)。

水溶液中的光物理性质:使用荧光光谱研究了芘衍生物在水溶液中的激发态质子化,如芘-1-羧酸盐。这项研究对于理解这些化合物在不同环境(包括生理条件)中的光物理行为具有重要意义 (Zelent 等,2006)。

环境降解和生物转化:对土壤中芘的生物转化研究,特别是在蚯蚓和微生物存在的情况下,表明这些生物可以显着降解芘。这项研究提供了对环境中多环芳烃 (PAH) 自然降解过程的见解 (Yang 等,2020)。

用于有机电子的缺电子芘衍生物:缺电子的芘衍生物,如芘四羧酸二酰亚胺,已被合成用于有机电子学中的潜在应用。这些化合物已显示出作为 n 型半导体的希望 (Zou 等,2015)。

在染料敏化太阳能电池中的应用:已经开发出新型的基于芘的有机染料,用于染料敏化太阳能电池。这些染料利用芘作为 π 共轭桥,并且在将太阳能转化为电能方面显示出良好的性能 (Yu 等,2013)。

在超分子框架中的应用:芘分子已被用于组装超分子框架,导致形成纳米结构,如芘纳米棒。这些结构在纳米技术中具有潜在的应用 (Ma & Coppens, 2003)。

荧光探针和纳米技术:芘功能化的寡核苷酸和锁定的核酸 (LNA) 正在作为诊断、纳米技术和基础研究中的工具进行探索。它们的荧光特性使它们可用于各种应用,包括检测 DNA/RNA 靶标和在核酸支架上生成 π 阵列 (Østergaard & Hrdlicka, 2011)。

未来方向

Pyrene-based ligands, such as Pyrene-1,6-dicarboxylic acid, have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . The future direction in this field could involve the design and development of novel pyrene-based structures and their utilization for different applications .

属性

IUPAC Name |

pyrene-1,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDIPICFINEEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20763221 | |

| Record name | Pyrene-1,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110299-23-5 | |

| Record name | Pyrene-1,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)(cyano)methyl]acetamide](/img/structure/B3081352.png)

![4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine](/img/structure/B3081395.png)